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Compound of Interest

Compound Name:
2-Chloromethyl-4,6-

dimethoxypyrimidine

Cat. No.: B058521 Get Quote

In-Depth Technical Guide: 2-Chloro-4,6-
dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4,6-dimethoxypyrimidine is a versatile heterocyclic compound that serves as a crucial

intermediate in the synthesis of a wide array of biologically active molecules. Its unique

structural features, including a reactive chlorine atom and two electron-donating methoxy

groups, make it an invaluable building block in medicinal chemistry and agrochemical research.

This technical guide provides a comprehensive overview of its chemical properties, synthesis,

and applications, with a focus on its role in the development of kinase inhibitors for cancer

therapy.

Chemical and Physical Properties
2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder. Its key identifiers

and physicochemical properties are summarized in the table below.
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Property Value Reference(s)

CAS Number 13223-25-1 [1][2][3]

Molecular Formula C₆H₇ClN₂O₂ [1][2][3]

Molecular Weight 174.58 g/mol [1][2][3]

Appearance
White to light yellow

powder/crystal
[2]

Melting Point 101-105 °C [2]

Purity ≥ 98% (GC) [2]

IUPAC Name
2-chloro-4,6-

dimethoxypyrimidine
[1]

Spectroscopic Data
While comprehensive, experimentally validated spectral assignments for 2-Chloro-4,6-

dimethoxypyrimidine are not readily available in the public domain, the following table provides

predicted ¹H and ¹³C NMR chemical shifts and typical IR absorption bands based on its

structure and data from analogous compounds.

Spectroscopy Assignments

¹H NMR (Predicted)
δ (ppm): ~6.1 (s, 1H, Ar-H), ~4.0 (s, 6H, 2 x -

OCH₃)

¹³C NMR (Predicted)
δ (ppm): ~172 (C-O), ~162 (C-Cl), ~88 (Ar-C-H)

, ~55 (-OCH₃)

IR (KBr Pellet)

ν (cm⁻¹): ~3000 (C-H stretch), ~1600 (C=N

stretch), ~1480 (C=C stretch), ~1200 (C-O

stretch), ~800 (C-Cl stretch)

Solubility Profile
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Quantitative solubility data for 2-Chloro-4,6-dimethoxypyrimidine in various organic solvents is

not extensively published. However, based on its chemical structure and qualitative information

for similar pyrimidine derivatives, it is expected to be soluble in a range of common organic

solvents.

Solvent Qualitative Solubility

Chloroform Soluble

Dichloromethane (DCM) Soluble

Ethyl Acetate Soluble

Tetrahydrofuran (THF) Soluble

Acetone Soluble

Methanol Soluble

Ethanol Soluble

Dimethylformamide (DMF) Soluble

Dimethyl Sulfoxide (DMSO) Soluble

A detailed experimental protocol for the quantitative determination of solubility is provided in the

"Experimental Protocols" section.

Synthesis and Reactivity
2-Chloro-4,6-dimethoxypyrimidine is typically synthesized from 2-amino-4,6-

dimethoxypyrimidine via a diazotization reaction.[4] The chlorine atom at the 2-position is

susceptible to nucleophilic aromatic substitution, making it an excellent electrophilic partner in

cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds.

Applications in Drug Discovery: A Precursor to
Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry,

particularly in the design of protein kinase inhibitors. 2-Chloro-4,6-dimethoxypyrimidine is a key
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starting material for the synthesis of various substituted aminopyrimidines, a class of

compounds known to exhibit potent inhibitory activity against a range of kinases, including

BCR-ABL, a key target in chronic myeloid leukemia (CML).[5][6]

The BCR-ABL Signaling Pathway
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the

pathogenesis of CML. It activates a complex network of downstream signaling pathways,

leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8] Key pathways

activated by BCR-ABL include the Ras/MAPK pathway and the PI3K/Akt pathway.[5][6]
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BCR-ABL Signaling Pathway

Experimental Protocols
Protocol for Synthesis of 2-Chloro-4,6-
dimethoxypyrimidine
This protocol is based on the diazotization of 2-amino-4,6-dimethoxypyrimidine.[4]

Materials:

2-Amino-4,6-dimethoxypyrimidine

Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)

Sodium Hydroxide (NaOH)

Ethyl Acetate

Anhydrous Sodium Sulfate

Silica Gel for column chromatography

Procedure:

In a four-necked flask, add concentrated HCl and cool to 0 °C.

Add 2-amino-4,6-dimethoxypyrimidine in portions while maintaining the temperature at 0 °C

and stir for 1 hour.

Cool the reaction mixture to -15 °C.

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature

between -15 °C and -10 °C.

After the addition is complete, continue stirring at this temperature for another hour.

Slowly neutralize the reaction mixture to pH 7 by the dropwise addition of a 30% aqueous

NaOH solution, maintaining the temperature below -5 °C.

Collect the resulting precipitate by vacuum filtration.

Extract the crude product from the solid with ethyl acetate.

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and filter.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield pure 2-chloro-4,6-

dimethoxypyrimidine as white crystals.
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Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of 2-chloro-4,6-dimethoxypyrimidine with an arylboronic acid.

Materials:

2-Chloro-4,6-dimethoxypyrimidine

Arylboronic acid (e.g., Phenylboronic acid)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)

Ethyl Acetate

Brine

Procedure:

To a microwave reactor vial, add 2-chloro-4,6-dimethoxypyrimidine (1.0 equiv.), the

arylboronic acid (1.1 equiv.), K₂CO₃ (3.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

Add the degassed solvent system (e.g., 1,4-dioxane/water 2:1) via syringe.

Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 15-30

minutes.

Monitor the reaction progress by TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

Extract the mixture with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Protocol for Determination of Solubility
This protocol outlines a method to determine the quantitative solubility of 2-Chloro-4,6-

dimethoxypyrimidine in an organic solvent.

Materials:

2-Chloro-4,6-dimethoxypyrimidine

Selected organic solvent (e.g., THF, ethanol)

Thermostatically controlled shaker

Analytical balance

Filtration apparatus (e.g., syringe filter)

Procedure:

Add an excess amount of 2-chloro-4,6-dimethoxypyrimidine to a known volume of the

selected solvent in a sealed vial.

Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C)

and agitate until equilibrium is reached (typically 24-48 hours).

Allow the undissolved solid to settle.

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove

any suspended solids.

Accurately weigh an empty, dry container.

Transfer the filtered solution to the pre-weighed container.
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Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a

temperature below the compound's melting point.

Weigh the container with the dried solute.

Calculate the solubility in g/L or mg/mL.

Workflow for Kinase Inhibitor Screening
The development of novel kinase inhibitors from a pyrimidine scaffold typically follows a multi-

step workflow, from initial screening to lead optimization.
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This workflow begins with the synthesis of a library of diverse aminopyrimidine compounds

from 2-chloro-4,6-dimethoxypyrimidine.[9][10][11] These compounds are then subjected to

high-throughput screening against the target kinase. Hits are further characterized for their

potency (IC₅₀), selectivity against other kinases, and activity in cell-based models. Promising

compounds undergo structure-activity relationship (SAR) studies to optimize their properties,

followed by ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling and

in vivo efficacy studies to identify a lead candidate for further development.[9][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [2-Chloro-4,6-dimethoxypyrimidine CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058521#2-chloro-4-6-dimethoxypyrimidine-cas-
number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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